molecular formula C24H19ClN4O2 B4395379 4-Chloro-N-(2-((2-methyl-5-(quinoxalin-2-yl)phenyl)amino)-2-oxoethyl)benzamide

4-Chloro-N-(2-((2-methyl-5-(quinoxalin-2-yl)phenyl)amino)-2-oxoethyl)benzamide

Cat. No.: B4395379
M. Wt: 430.9 g/mol
InChI Key: RPHYPOCFCLRVKP-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-((2-methyl-5-(quinoxalin-2-yl)phenyl)amino)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline moiety, a chlorobenzamide group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-((2-methyl-5-(quinoxalin-2-yl)phenyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinoxaline Derivative: The synthesis begins with the preparation of the quinoxaline derivative.

    Coupling Reaction: The quinoxaline derivative is then coupled with a 2-methyl-5-aminophenyl compound through a nucleophilic substitution reaction.

    Amidation: The final step involves the amidation reaction where the coupled product is reacted with 4-chlorobenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-((2-methyl-5-(quinoxalin-2-yl)phenyl)amino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-Chloro-N-(2-((2-methyl-5-(quinoxalin-2-yl)phenyl)amino)-2-oxoethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-((2-methyl-5-(quinoxalin-2-yl)phenyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and signaling pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(2-(phenylamino)-2-oxoethyl)benzamide: Lacks the quinoxaline moiety, resulting in different biological activities.

    N-(2-((2-methyl-5-(quinoxalin-2-yl)phenyl)amino)-2-oxoethyl)benzamide: Lacks the chloro group, which may affect its reactivity and biological properties.

Uniqueness

4-Chloro-N-(2-((2-methyl-5-(quinoxalin-2-yl)phenyl)amino)-2-oxoethyl)benzamide is unique due to the presence of both the quinoxaline moiety and the chloro group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-N-[2-(2-methyl-5-quinoxalin-2-ylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2/c1-15-6-7-17(22-13-26-19-4-2-3-5-20(19)28-22)12-21(15)29-23(30)14-27-24(31)16-8-10-18(25)11-9-16/h2-13H,14H2,1H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHYPOCFCLRVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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